molecular formula C10H10FNO3 B126842 (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 149524-42-5

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B126842
CAS No.: 149524-42-5
M. Wt: 211.19 g/mol
InChI Key: XYUGDJIYKLSISX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The presence of the fluorophenyl group and the hydroxymethyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

    Formation of Oxazolidinone Ring: The key step involves the cyclization of the fluorophenyl derivative with an appropriate amino alcohol to form the oxazolidinone ring.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl ring.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, particularly those targeting bacterial infections.

    Biological Studies: Used in the study of enzyme interactions and inhibition.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This makes it a valuable compound in the development of antibacterial agents. The fluorophenyl group enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone derivative with similar antibacterial properties.

    Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other oxazolidinone derivatives.

Properties

IUPAC Name

(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGDJIYKLSISX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933665
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149524-42-5
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Compound 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.